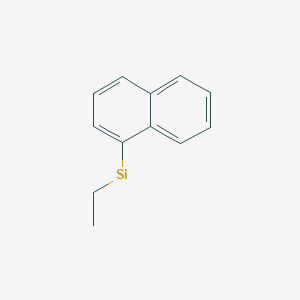
CID 69106850
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 69106850 is a chemical compound registered in the PubChem database This compound is known for its unique properties and potential applications in various scientific fields
Preparation Methods
Particle Size Reduction: This method enhances the solubility and bioavailability of the compound.
Salt Formation: This technique involves the formation of salts to improve the compound’s properties.
Cyclodextrin Inclusion: This method uses cyclodextrins to enhance the solubility and stability of the compound.
Solid Dispersions: Incorporating the compound into solid dispersions or liposomes to improve its pharmacological properties.
Chemical Reactions Analysis
CID 69106850 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 69106850 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 69106850 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through:
Binding to Receptors: Interacting with specific receptors on the surface of cells.
Modulating Enzyme Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: Influencing the expression of specific genes involved in cellular processes.
Properties
CAS No. |
51656-84-9 |
|---|---|
Molecular Formula |
C12H12Si |
Molecular Weight |
184.31 g/mol |
InChI |
InChI=1S/C12H12Si/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 |
InChI Key |
NNJMBBBVOCTPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















